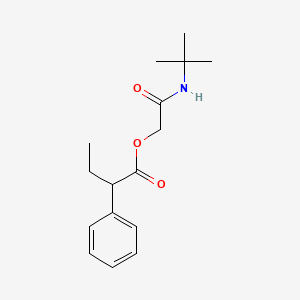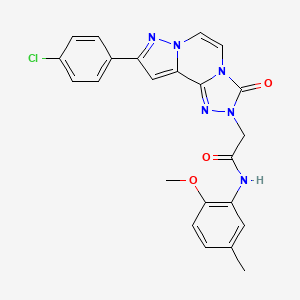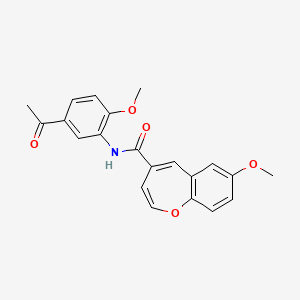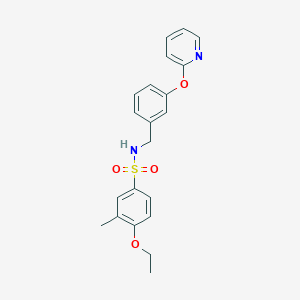
(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are known for their ability to form reversible covalent bonds with sugars, making them useful in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for “(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid” are not available, boronic acids are generally synthesized through the reaction of organolithium or Grignard reagents with borate esters .Molecular Structure Analysis
Boronic acids typically have a trigonal planar molecular geometry around the boron atom .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent bonds with sugars, which is useful in various chemical reactions . They are also used in Suzuki coupling reactions, a type of carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
Boronic acids are typically solid at room temperature. They are known to be hygroscopic and can form cyclic esters in the presence of diols .科学研究应用
Pharmaceutical Research: Antileishmanial and Antimalarial Agents
Pyrazole-bearing compounds like 1-(2-Hydroxyethyl)pyrazole-4-boronic acid have shown promising results in the development of antileishmanial and antimalarial drugs. Recent studies have synthesized hydrazine-coupled pyrazoles and evaluated their efficacy against Leishmania aethiopica and Plasmodium berghei, with some derivatives showing significant activity .
Material Science: Conductive Hydrogels
In the field of material science, this compound has potential applications in the fabrication of conductive hydrogels. These hydrogels are used for flexible intelligent sensing, which is crucial for wearable sensors, medical surveillance devices, and human-machine interfaces .
Cancer Research: Kinase Inhibitors
The compound’s derivatives have been used as reagents for the preparation of kinase inhibitors, which are vital in cancer treatment. These inhibitors target specific enzymes and signaling pathways involved in tumor growth and metastasis .
Chemical Synthesis: Suzuki-Miyaura Cross-Couplings
In chemical synthesis, 1-(2-Hydroxyethyl)pyrazole-4-boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions. This application is significant for creating carbon-carbon bonds, which are foundational in organic chemistry and pharmaceuticals .
Enzyme Inhibition: Therapeutic Enzymes
This compound is also involved in the preparation of inhibitors for therapeutic enzymes. By inhibiting these enzymes, it’s possible to regulate biological pathways that are dysregulated in diseases .
Sensor Development: Smart Sensors
The boronic acid moiety of the compound can interact with various substances, making it suitable for sensor development. These sensors can detect biological or chemical changes and are used in environmental monitoring and diagnostics .
Neurological Disorders: γ-Secretase Modulators
Derivatives of 1-(2-Hydroxyethyl)pyrazole-4-boronic acid have been used as γ-secretase modulators. These modulators are researched for their potential to treat Alzheimer’s disease by affecting amyloid precursor protein processing .
Anti-Inflammatory Research: NF-κB Pathway Modulation
The compound has been studied for its role in modulating the NF-κB pathway, which is involved in inflammation and immune responses. This research is relevant for developing treatments for chronic inflammatory diseases .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[1-(2-hydroxyethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O3/c9-2-1-8-4-5(3-7-8)6(10)11/h3-4,9-11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKIXFIUNGSYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCO)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
1086063-70-8 |
Source


|
| Record name | 1-(2-Hydroxyethyl)pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2969350.png)

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/no-structure.png)
![Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2969354.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2969358.png)
![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)
![N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2969360.png)



